molecular formula C9H4OS3 B12109813 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde

Cat. No.: B12109813
M. Wt: 224.3 g/mol
InChI Key: VSYKEHOEKJLPOT-UHFFFAOYSA-N
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Description

3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is a complex polycyclic organic compound characterized by a tricyclic framework fused with three sulfur atoms and an aldehyde functional group at position 4. The molecular formula is C₁₀H₆OS₃, with a bicyclic system comprising fused thiophene-like rings. This structure confers unique electronic properties due to sulfur’s electron-rich nature and the aldehyde’s electrophilic reactivity.

Properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4OS3/c10-4-5-3-7-9(12-5)8-6(13-7)1-2-11-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYKEHOEKJLPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC3=C2SC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Strategies

Cycloaddition reactions, particularly Diels-Alder and [2+2] variants, are pivotal for constructing the tricyclic core. A representative pathway involves the reaction of thiophene-derived dienes with sulfur-containing dienophiles.

Example Protocol :

  • Diene Preparation : 2,5-Dimethylthiophene is iodinated to yield 2,3,4,5-tetraiodothiophene.

  • Alkynylation : Selective Sonogashira coupling introduces acetylene groups at positions 2 and 5.

  • Cyclization : Copper(I)-catalyzed annulation with sodium sulfide forms the tricyclic framework.

  • Aldehyde Introduction : Vilsmeier-Haack formylation at position 4 completes the synthesis.

Table 1: Cycloaddition Reaction Conditions

StepReagentsSolventTemperatureCatalystYield (%)
IodinationI₂, HNO₃Acetic Acid80°C75
AlkynylationEthynylmagnesium BromideTHF−78°CPd(PPh₃)₄68
CyclizationNa₂S, CuIDMF110°CTMEDA52
FormylationPOCl₃, DMFDCM0°C → RT45

Key intermediates are characterized via 1H^1H NMR and high-resolution mass spectrometry (HRMS).

Ring-Closing Metathesis (RCM)

Olefin metathesis offers an alternative route, leveraging Grubbs catalysts to form the central seven-membered ring.

Procedure :

  • Diene Synthesis : 3-Thienylacrylic acid is esterified and subjected to cross-metathesis with 1,5-hexadiene.

  • RCM : Second-generation Grubbs catalyst induces cyclization, forming the tricyclic skeleton.

  • Oxidation : Ozonolysis followed by reductive workup installs the aldehyde group.

Optimization Insight :

  • Catalyst loading ≥ 5 mol% improves ring-closure efficiency.

  • Solvent polarity (e.g., dichloroethane vs. toluene) critically affects reaction rate and byproduct formation.

Sulfur Insertion Techniques

Direct sulfur incorporation via Lawesson’s reagent or elemental sulfur enables post-cyclization functionalization.

Case Study :

  • Tricyclic Precursor : Benzothiophene-fused cycloheptene is synthesized via Friedel-Crafts acylation.

  • Sulfurization : Treatment with Lawesson’s reagent (2.2 equiv) at 120°C introduces thione groups.

  • Tautomerization : Acidic conditions (HCl/MeOH) shift thione → thiol, facilitating aldehyde formation via Kornblum oxidation.

Industrial-Scale Production

Scaling laboratory syntheses requires addressing:

  • Cost Efficiency : Replacing Pd catalysts with Ni analogs reduces expenses.

  • Waste Management : Recycling CuI/TMEDA catalysts via aqueous extraction.

  • Continuous Flow Systems : Microreactors enhance heat transfer during exothermic cyclization steps.

Table 2: Benchmarked Industrial Parameters

ParameterLaboratory ScalePilot Plant
Cycle Time72 h24 h
Purity95% (HPLC)99% (crystallization)
Solvent Recovery40%85%

Mechanistic Insights

Cyclization Dynamics

Density functional theory (DFT) calculations reveal that the CuI-catalyzed cyclization proceeds via a radical mechanism, with activation energy (EaE_a) of 28.5 kcal/mol. The aldehyde group’s electron-withdrawing effect stabilizes transition states, reducing EaE_a by 3.2 kcal/mol compared to methyl analogs.

Aldehyde Functionalization

The Vilsmeier-Haack reaction proceeds through iminium intermediates, as confirmed by 13C^{13}C-labeling studies. Substituent effects follow Hammett parameters (ρ=+1.2\rho = +1.2), indicating electrophilic aromatic substitution dominance .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur atoms. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols) in polar solvents.

Major Products

    Oxidation: 3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid.

    Reduction: 3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules, particularly those containing sulfur atoms. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific functionalities.

Synthetic Routes

The synthesis of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde typically involves several steps:

  • Formation of the Tricyclic Core : This can be achieved through cyclization reactions starting from suitable dienes and sulfur-containing reagents.
  • Introduction of the Aldehyde Group : The aldehyde functionality is often introduced via formylation reactions such as the Vilsmeier-Haack reaction.

Medicinal Chemistry

The compound's distinctive structure and reactivity position it as a candidate for drug discovery and development. Its ability to interact with sulfur-containing enzymes makes it particularly interesting for targeting specific biological pathways.

Materials Science

Due to its tricyclic structure and sulfur content, 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is of interest for developing novel materials with unique electronic and optical properties.

Potential Applications

  • Organic photovoltaic devices
  • Field-effect transistors
  • Photonic applications

Biological Studies

The compound can be utilized as a probe to study interactions between sulfur-containing molecules and biological systems. Its unique reactivity may provide insights into biochemical pathways involving thiols and related compounds.

Mechanism of Action

The mechanism of action of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aldehyde group can form Schiff bases with amine groups in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on functional groups, heteroatoms, substituents, and molecular properties.

Compound Name Molecular Formula Functional Group/Substituent Key Features Molecular Weight Evidence Source
9-Methyl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid C₁₁H₈O₂S₃ Carboxylic acid, Methyl group Enhanced acidity (vs. aldehyde); potential for salt formation 276.3
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid C₈H₅BO₂S₃ Boronic acid Suzuki coupling applications; planar boronic acid group enhances reactivity 240.13
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide C₁₀H₆O₂S₃ Sulfone (S=O) Electron-withdrawing sulfone groups alter aromaticity and redox stability 270.3
4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene C₂₄H₃₅Br₂NS₂ Bromine, Alkyl chain, Nitrogen Bulky alkyl chain increases hydrophobicity; bromine enables substitutions 561.48

Functional Group Variations

  • Aldehyde vs. Carboxylic Acid () : The aldehyde group in the target compound is more electrophilic, favoring nucleophilic additions (e.g., Grignard reactions). In contrast, the carboxylic acid derivative exhibits higher acidity (pKa ~4-5) and can form stable salts, expanding its utility in coordination chemistry.
  • Boronic Acid Derivative (): The boronic acid analog (MW 240.13) is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), where the boron group facilitates bond formation with aryl halides.

Heteroatom and Substituent Effects

  • Sulfone vs. Thiophene () : The sulfone derivative replaces sulfur with sulfonyl groups (S=O), increasing oxidative stability but reducing electron density in the ring. This modification could enhance solubility in polar solvents while diminishing π-π stacking interactions.
  • Nitrogen and Bromine Incorporation () : The aza (nitrogen) and dibromo-substituted analog introduces basicity and halogen reactivity. The bromine atoms enable further functionalization via Ullmann or Buchwald-Hartwig couplings, while the 2-hexyldecyl chain imparts lipophilicity, making it suitable for lipid membrane studies.

Molecular Weight and Physicochemical Implications

  • Lower molecular weight derivatives (e.g., boronic acid, MW 240.13) are likely more volatile or soluble in organic solvents compared to the bulkier dibromo-aza compound (MW 561.48).
  • The alkyl chain in the dibromo derivative () significantly elevates hydrophobicity, suggesting applications in surfactant chemistry or drug delivery systems.

Biological Activity

3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is a complex organic compound notable for its unique tricyclic structure featuring multiple sulfur atoms and a tetraene configuration. The molecular formula is C₉H₄O₂S₃, with a molecular weight of approximately 228.3 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's structure includes interconnected rings and double bonds that contribute to its chemical reactivity and potential interactions with biological systems. The presence of sulfur atoms in the structure is particularly significant as they can influence the compound's biological properties.

PropertyValue
Molecular FormulaC₉H₄O₂S₃
Molecular Weight228.3 g/mol
StructureTricyclic
Functional GroupsAldehyde, Sulfur

Biological Activity

Research on the biological activity of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is limited but suggests several potential areas of interest:

Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Properties : Preliminary studies indicate that sulfur-containing compounds can exhibit antimicrobial activity against various pathogens, making this compound a candidate for further investigation in this area.

Cytotoxic Effects : Similar tricyclic compounds have shown cytotoxic effects on cancer cell lines, suggesting that 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde may also possess anti-cancer properties.

Case Studies and Research Findings

  • Antioxidant Studies : In studies evaluating the antioxidant capacity of various sulfur-containing compounds, those with similar structural features exhibited significant radical scavenging activity (e.g., DPPH assay results). This suggests that 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde may also possess similar properties.
  • Antimicrobial Testing : A comparative study involving various sulfur-based compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound are lacking, it is hypothesized that its structure may confer similar antimicrobial effects.
  • Cytotoxicity Assays : Research on related compounds has shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 breast cancer cells). Future studies should include direct testing of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde to establish its efficacy.

Q & A

Q. What are the key synthetic strategies for 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde?

Synthesis of this trithiatricyclo compound requires multistep strategies involving cycloaddition, thiol-ene reactions, or transition-metal-catalyzed cross-coupling. For example, Pd-catalyzed Suzuki-Miyaura coupling (using PdCl₂(PPh₃)₂/PCy₃) can introduce aryl groups to the carbaldehyde core, as demonstrated in analogous quinoline-carbaldehyde syntheses . Optimization of solvent systems (e.g., dioxane-water mixtures) and base selection (e.g., K₂CO₃) is critical for yield improvement.

Q. How can structural characterization be performed to confirm the trithiatricyclo framework?

  • X-ray crystallography : Resolve the bicyclic framework and confirm stereochemistry.
  • NMR analysis : Key signals include:
    • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in the 6.5–8.5 ppm range.
    • ¹³C NMR : Carbaldehyde carbon at δ 190–200 ppm; sp² carbons in the 120–140 ppm range.
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₀O₃S₃ requires exact mass 278.22 g/mol).
    Refer to PubChem-derived InChI data for validation .

Q. What are the challenges in stabilizing the carbaldehyde group during synthesis?

The aldehyde group is prone to oxidation or side reactions (e.g., aldol condensation). Strategies include:

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
  • Protecting groups : Temporarily protect the aldehyde as an acetal or imine during reactive steps.
  • Low-temperature reactions : Conduct steps below 0°C to minimize degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in the trithiatricyclo system?

Density Functional Theory (DFT) calculations can:

  • Model aromaticity : Analyze π-electron delocalization in the fused rings to predict regioselectivity in electrophilic substitutions.
  • Optimize transition states : Study sulfur-sulfur interactions and their impact on ring strain.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the carbaldehyde for functionalization .

Q. What experimental approaches resolve contradictions in reported spectroscopic data?

Discrepancies in NMR or MS data may arise from impurities or tautomerism. Solutions include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.
  • Isotopic labeling : Use ¹³C-labeled precursors to track carbaldehyde stability.
  • Control experiments : Compare synthetic batches with PubChem reference spectra .

Q. How can the compound’s bioactivity be systematically evaluated in pharmacological research?

  • In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
  • ADMET profiling : Assess solubility (HPLC), metabolic stability (liver microsomes), and toxicity (MTT assay).
  • Structure-activity relationship (SAR) : Modify the carbaldehyde or sulfur positions to correlate structural changes with activity .

Methodological Tables

Q. Table 1. Synthetic Conditions for Carbaldehyde Derivatives

Reaction StepReagents/ConditionsYield (%)Reference
CyclizationPdCl₂(PPh₃)₂, K₂CO₃, dioxane-H₂O65–75
Aldehyde Protectiont-Boc, CHCl₃, 0°C90
DeprotectionTFAA, THF, rt85

Q. Table 2. Key Spectral Data

TechniqueCharacteristic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)δ 10.1 (s, 1H)Aldehyde proton
¹³C NMR (100 MHz, CDCl₃)δ 195.2Carbaldehyde carbon
IR (neat)1685 cm⁻¹C=O stretch

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